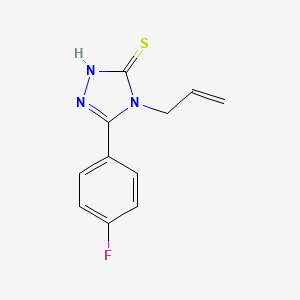

4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-fluorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3S/c1-2-7-15-10(13-14-11(15)16)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSRFFUUYVAHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365767 | |

| Record name | 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825637 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

205806-31-1 | |

| Record name | 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest to researchers and professionals in drug development. This document outlines the synthetic pathway, detailed experimental protocols, and expected characterization data.

Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process. The most common and effective route begins with the formation of a substituted thiosemicarbazide, followed by cyclization to yield the desired triazole ring.

The overall synthetic scheme can be visualized as follows:

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of the target compound.

Synthesis of 1-(4-fluorobenzoyl)-4-allylthiosemicarbazide

This step involves the reaction of 4-fluorobenzohydrazide with allyl isothiocyanate to form the thiosemicarbazide intermediate.

Materials:

-

4-fluorobenzohydrazide

-

Allyl isothiocyanate

-

Absolute ethanol

Procedure:

-

A solution of 4-fluorobenzohydrazide (0.1 mol) in absolute ethanol (150 mL) is prepared in a round-bottom flask.

-

Allyl isothiocyanate (0.1 mol) is added dropwise to the solution while stirring.

-

The reaction mixture is refluxed for 4-6 hours.

-

After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Synthesis of this compound

The synthesized thiosemicarbazide intermediate is then cyclized in an alkaline medium to form the final product.

Materials:

-

1-(4-fluorobenzoyl)-4-allylthiosemicarbazide

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

1-(4-fluorobenzoyl)-4-allylthiosemicarbazide (0.05 mol) is dissolved in an aqueous solution of sodium hydroxide (8%, 100 mL).

-

The mixture is refluxed for 6-8 hours.

-

After cooling, the solution is filtered to remove any insoluble impurities.

-

The filtrate is acidified with dilute hydrochloric acid to a pH of 5-6.

-

The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized compounds.

Table 1: Physicochemical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 1-(4-fluorobenzoyl)-4-allylthiosemicarbazide | C₁₁H₁₂FN₃OS | 253.30 | 165-168 | 85-90 |

| This compound | C₁₁H₁₀FN₃S | 235.28 | 180-183 | 70-80 |

Table 2: Spectroscopic Data

| Compound | IR (cm⁻¹) | ¹H NMR (δ ppm) |

| 1-(4-fluorobenzoyl)-4-allylthiosemicarbazide | 3250-3150 (N-H), 1680 (C=O), 1550 (C=S) | 10.5 (s, 1H, NH), 9.8 (s, 1H, NH), 8.3 (s, 1H, NH), 7.9-7.3 (m, 4H, Ar-H), 5.9 (m, 1H, CH=), 5.2 (m, 2H, =CH₂), 4.2 (d, 2H, N-CH₂) |

| This compound | 3100 (N-H), 2550 (S-H), 1610 (C=N) | 13.5 (s, 1H, SH), 7.8-7.2 (m, 4H, Ar-H), 5.8 (m, 1H, CH=), 5.1 (m, 2H, =CH₂), 4.5 (d, 2H, N-CH₂) |

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Workflow for the synthesis and characterization of the target compound.

This guide provides a foundational understanding of the synthesis of this compound. The provided protocols are based on established methods for analogous compounds and may require optimization for specific laboratory conditions.[1][2][3][4][5] The characterization data are predictive and should be confirmed by experimental analysis. Derivatives of 1,2,4-triazole are recognized for a variety of biological activities, including antimicrobial and anti-inflammatory properties, making this class of compounds a significant area of research.[3][4]

References

Technical Whitepaper: Physicochemical Properties of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide on 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a predictive summary based on the known properties and synthetic routes of structurally analogous compounds. As of the date of this document, specific experimental data for this exact molecule is not extensively available in public literature. This guide is intended to provide a foundational framework for its synthesis, characterization, and potential applications.

Introduction

1,2,4-triazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring can significantly influence the molecule's biological and physicochemical properties.[2] This whitepaper focuses on the predicted physicochemical characteristics, a plausible synthetic pathway, and potential biological relevance of this compound. The presence of the allyl group, the fluorophenyl moiety, and the triazole-thiol core suggests potential applications in antifungal drug discovery, a common trait for this class of compounds.[1]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on data from analogous structures. These values should be considered as estimates and require experimental verification.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₁H₁₀FN₅S |

| Molecular Weight | 263.29 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected in the range of 150-200 °C |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, ethanol) and poorly soluble in water. |

| pKa | The thiol group is expected to be acidic, with a pKa around 7-8. The triazole nitrogens are weakly basic. |

| LogP | The presence of the fluorophenyl and allyl groups suggests a moderate lipophilicity. |

Proposed Synthesis Pathway

The synthesis of this compound can be accomplished through a multi-step process, which is a common method for creating 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[3] The pathway initiates with the formation of a key intermediate, a substituted thiosemicarbazide, followed by its cyclization in an alkaline medium.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments involved in the synthesis and characterization of the target compound.

Synthesis of 1-(4-Fluorobenzoyl)-4-allyl-thiosemicarbazide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorobenzoic hydrazide in absolute ethanol.

-

Addition of Reagent: To this solution, add an equimolar amount of allyl isothiocyanate.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.

Synthesis of this compound

-

Reaction Setup: The synthesized 1-(4-fluorobenzoyl)-4-allyl-thiosemicarbazide is suspended in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

-

Reaction Conditions: The suspension is heated to reflux for 6-8 hours, during which the cyclization occurs.

-

Work-up: The reaction mixture is then cooled and filtered. The filtrate is acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

Isolation and Purification: The precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to obtain the purified final product.

Characterization

The structure of the synthesized compound would be confirmed using a variety of spectroscopic and analytical techniques.

Caption: General experimental workflow for the characterization of the title compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Expected to show characteristic absorption bands for N-H, C=N, C=C (aromatic), and C-S stretching vibrations. The presence of a weak S-H band might also be observed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should display signals corresponding to the protons of the allyl group, the aromatic protons of the fluorophenyl ring, and a signal for the SH proton.

-

¹³C NMR: Will show resonances for the carbons of the triazole ring, the allyl group, and the fluorophenyl group.

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

-

Elemental Analysis: The percentages of carbon, hydrogen, nitrogen, and sulfur should be in agreement with the calculated values for the molecular formula C₁₁H₁₀FN₅S.

Potential Biological Activity and Signaling Pathway

Triazole compounds are well-known for their antifungal properties, which they typically exert by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[1][4] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[4][5]

Caption: Antifungal mechanism of action of triazole compounds.

Conclusion

References

- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. Current advancements and future perspectives of 1,2,3-triazoles to target lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure elucidation of the novel heterocyclic compound, 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. This document outlines the probable synthetic pathway, expected analytical and spectroscopic data, and a logical workflow for its characterization. The information presented herein is compiled from established synthetic methodologies for analogous 1,2,4-triazole derivatives and general principles of spectroscopic analysis.

Introduction

1,2,4-triazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antifungal, antimicrobial, anticonvulsant, and anti-inflammatory properties. The incorporation of an allyl group, a fluorophenyl moiety, and a thiol group into the 1,2,4-triazole scaffold is anticipated to yield a molecule with unique biological and chemical properties. The structural elucidation of this compound is a critical step in understanding its potential as a therapeutic agent.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process, as illustrated in the workflow diagram below. This pathway is based on established methods for the synthesis of similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis.

Synthesis of 1-(4-Fluorobenzoyl)-4-allyl-thiosemicarbazide (Intermediate I)

-

Preparation of Potassium Dithiocarbazinate Salt: To a stirred solution of potassium hydroxide (0.15 mol) in absolute ethanol (100 mL), 4-fluorobenzohydrazide (0.1 mol) is added. The mixture is cooled in an ice bath, and carbon disulfide (0.15 mol) is added dropwise with continuous stirring. The reaction mixture is then stirred at room temperature for 12 hours. The precipitated potassium dithiocarbazinate salt is filtered, washed with cold diethyl ether, and dried under vacuum.

-

Reaction with Allyl Isothiocyanate: The dried potassium salt (0.1 mol) is suspended in ethanol, and allyl isothiocyanate (0.1 mol) is added. The mixture is refluxed for 4-6 hours. The solvent is then removed under reduced pressure, and the resulting solid is washed with water and recrystallized from ethanol to yield 1-(4-fluorobenzoyl)-4-allyl-thiosemicarbazide.

Synthesis of this compound (Final Product)

-

Cyclization: 1-(4-Fluorobenzoyl)-4-allyl-thiosemicarbazide (0.05 mol) is added to a 2N aqueous solution of sodium hydroxide (100 mL).

-

The mixture is refluxed for 6-8 hours.

-

After cooling, the solution is filtered and acidified with dilute hydrochloric acid to a pH of 5-6.

-

The resulting precipitate is filtered, washed thoroughly with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent such as ethanol to afford pure this compound.

Structure Elucidation Data

The structure of the synthesized compound is elucidated using a combination of spectroscopic techniques. The following tables summarize the expected quantitative data.

Physicochemical and Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₀FN₃S |

| Molecular Weight | 235.28 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not available (would be determined experimentally) |

| Mass Spectrum (m/z) | 235 [M]⁺, other fragments corresponding to loss of allyl, fluorophenyl, and thiol groups. |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | N-H stretching (tautomeric form) |

| ~3050 | Aromatic C-H stretching |

| ~2980 | Aliphatic C-H stretching |

| ~2550 | S-H stretching (thiol form) |

| ~1610 | C=N stretching (triazole ring) |

| ~1500 | C=C stretching (aromatic ring) |

| ~1220 | C-F stretching |

| ~1100 | C=S stretching (thione form) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet | 1H | SH (thiol proton) |

| 7.8 - 7.9 | Multiplet | 2H | Aromatic protons (ortho to F) |

| 7.2 - 7.3 | Multiplet | 2H | Aromatic protons (meta to F) |

| 5.8 - 5.9 | Multiplet | 1H | -CH=CH₂ (allyl) |

| 5.1 - 5.2 | Multiplet | 2H | -CH=CH₂ (allyl) |

| 4.6 - 4.7 | Doublet | 2H | N-CH₂- (allyl) |

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=S (thione carbon) |

| ~162 (d, J ≈ 250 Hz) | C-F (aromatic) |

| ~150 | C-5 (triazole ring) |

| ~132 | -CH=CH₂ (allyl) |

| ~130 (d, J ≈ 8 Hz) | Aromatic CH (ortho to F) |

| ~128 | Aromatic C (ipso) |

| ~118 | -CH=CH₂ (allyl) |

| ~116 (d, J ≈ 22 Hz) | Aromatic CH (meta to F) |

| ~46 | N-CH₂- (allyl) |

Logical Relationship for Structure Confirmation

The confirmation of the structure of this compound is based on the logical interpretation and correlation of data from multiple analytical techniques.

Caption: Logical workflow for the structural confirmation of the target compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on a well-defined synthetic route and comprehensive spectroscopic analysis. The proposed synthesis provides a reliable method for obtaining the target compound, while the expected analytical and spectroscopic data offer a clear roadmap for its characterization. The combination of mass spectrometry, IR, and NMR spectroscopy provides unequivocal evidence for the assigned structure. This foundational knowledge is paramount for the further investigation of this compound's biological activities and its potential development as a novel therapeutic agent. Researchers and scientists in the field of drug development can utilize this guide as a comprehensive resource for the synthesis and characterization of this and structurally related molecules.

CAS number for 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] This document outlines the chemical properties, a plausible synthetic route, and potential biological activities of the title compound, based on established methodologies for analogous 1,2,4-triazole-3-thiols. Detailed experimental protocols and characterization data are presented to facilitate further research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 205806-31-1 | [2] |

| Molecular Formula | C₁₁H₁₀FN₃S | [2] |

| Molecular Weight | 235.28 g/mol | [2] |

| Purity | Typically ≥95.0% | [2] |

| InChI Key | DMSRFFUUYVAHRE-UHFFFAOYSA-N | [2] |

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step reaction sequence, which is a common and established method for the preparation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[3][4][5] The general strategy involves the formation of a thiosemicarbazide intermediate followed by its cyclization in an alkaline medium.

Experimental Protocol: Synthesis of 4-Fluorobenzohydrazide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorobenzoic acid in an excess of thionyl chloride.

-

Reaction: Gently reflux the mixture for 2-3 hours. The completion of the reaction can be monitored by the cessation of HCl gas evolution.

-

Work-up: After cooling, the excess thionyl chloride is removed by distillation under reduced pressure to yield crude 4-fluorobenzoyl chloride.

-

Hydrazinolysis: The crude 4-fluorobenzoyl chloride is then added dropwise to a stirred solution of hydrazine hydrate in an appropriate solvent (e.g., ethanol) at 0-5 °C.

-

Isolation: The resulting precipitate of 4-fluorobenzohydrazide is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol.

Experimental Protocol: Synthesis of 1-(4-Fluorobenzoyl)-4-allyl-thiosemicarbazide

-

Reaction Setup: Dissolve 4-fluorobenzohydrazide in ethanol in a round-bottom flask.

-

Reaction: Add an equimolar amount of allyl isothiocyanate to the solution and reflux the mixture for 4-6 hours.

-

Isolation: Upon cooling, the solid product, 1-(4-fluorobenzoyl)-4-allyl-thiosemicarbazide, precipitates out. The solid is then filtered, washed with cold ethanol, and dried.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Suspend the synthesized 1-(4-fluorobenzoyl)-4-allyl-thiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

-

Cyclization: Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation and Purification: After completion of the reaction, the solution is cooled and acidified with a dilute acid (e.g., HCl) to precipitate the crude product. The precipitate is filtered, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.

Characterization Data

The structural confirmation of the synthesized compound would typically involve the following analytical techniques. The expected data is presented in the table below, based on the analysis of similar 1,2,4-triazole derivatives.[6][7]

| Technique | Expected Data |

| ¹H-NMR | Signals corresponding to the allyl group protons, aromatic protons of the fluorophenyl ring, and the SH proton. |

| ¹³C-NMR | Resonances for the carbon atoms of the allyl group, the fluorophenyl ring, and the triazole ring. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H (if in tautomeric form), S-H, C=N, and C-S stretching vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |

| Melting Point | A sharp melting point indicating the purity of the compound. |

Potential Biological Activities and Signaling Pathways

Derivatives of 1,2,4-triazole-3-thiol are known to exhibit a broad spectrum of biological activities. The presence of the fluorophenyl and allyl moieties in the target molecule may modulate its biological profile. For instance, a structurally related compound, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, has shown promising anti-tubercular activity by targeting the MTB β-ketoacyl ACP synthase I (KasA).[8] This suggests that the title compound could also interact with key enzymes in pathogenic microorganisms.

Experimental Workflow for Biological Screening

A typical workflow for evaluating the biological activity of a newly synthesized compound like this compound is outlined below.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Further studies are warranted to fully elucidate its pharmacological profile and potential applications in drug discovery. The detailed protocols and compiled data herein serve as a valuable resource for researchers in the field of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 5. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4 H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and associated experimental methodologies for 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and its structurally related analogs. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[1][2][3] This document synthesizes available data to facilitate further research and drug development efforts in this promising area.

Synthesis

The synthesis of 4-allyl-5-aryl-1,2,4-triazole-3-thiols, including the 4-fluorophenyl analog, can be achieved through a multi-step process. A general and established method involves the initial preparation of a substituted benzoic acid hydrazide, followed by reaction with allyl isothiocyanate to form a thiosemicarbazide intermediate. Subsequent oxidative cyclization of this intermediate in an alkaline medium yields the desired 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiol.[1]

General Synthetic Pathway

Biological Activities

While specific biological data for this compound is not extensively documented in publicly available literature, the biological activities of closely related 4-allyl-5-aryl-1,2,4-triazole-3-thiol analogs and other 1,2,4-triazole derivatives have been investigated. These studies indicate significant potential in antimicrobial, antifungal, and anticancer applications.

Antimicrobial and Antifungal Activity

Derivatives of 4-allyl-5-aryl-1,2,4-triazoles have demonstrated notable activity against a range of bacterial and fungal strains.[1] The antimicrobial efficacy is typically evaluated by measuring the zone of inhibition against specific microorganisms. The data presented below is for representative 4-allyl-5-aryl-1,2,4-triazole-3-thiol analogs.

Table 1: Antimicrobial and Antifungal Activity of Representative 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiol Analogs (Zone of Inhibition in mm)

| Compound (Aryl Group) | Escherichia coli | Bacillus subtilis | Salmonella enteritidis | Staphylococcus aureus | Aspergillus niger | Candida albicans |

| 2-Hydroxyphenyl | 12 | 14 | 11 | 15 | 13 | 12 |

| 4-Hydroxyphenyl | 11 | 13 | 10 | 14 | 12 | 11 |

| 2-Hydroxy-5-chlorophenyl | 14 | 16 | 13 | 17 | 15 | 14 |

| 4-Ethoxyphenyl | 10 | 12 | 9 | 13 | 11 | 10 |

Data adapted from studies on analogous compounds.[1]

Anticancer Activity

Numerous 1,2,4-triazole-3-thiol derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[3][4][5] The anticancer potential is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: In Vitro Anticancer Activity of Representative 1,2,4-Triazole-3-thiol Analogs (IC50 in µM)

| Compound Analog | MDA-MB-231 (Breast) | MCF-7 (Breast) | HCT 116 (Colon) |

| Analog A | 5.71 ± 2.29 | - | - |

| Analog B | - | - | 4.36 |

| Analog C | - | - | 18.76 |

Data is for representative 1,2,4-triazole derivatives and not the specific title compound.[3][4]

Experimental Protocols

Antimicrobial and Antifungal Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[6][7][8]

Workflow for Agar Well Diffusion Assay

Detailed Methodology:

-

Preparation of Media and Inoculum: Mueller-Hinton agar is prepared and sterilized. A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in sterile saline.

-

Inoculation of Plates: The surface of the sterile agar plates is uniformly inoculated with the microbial suspension using a sterile cotton swab.

-

Well Creation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.

-

Application of Test Compound: A specific volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like DMSO, is added to each well. A solvent control is also included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Data Collection: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Workflow for MTT Assay

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for 48-72 hours.

-

MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Potential Mechanisms of Action

The precise mechanism of action for this compound is yet to be elucidated. However, based on studies of analogous compounds, several potential pathways can be hypothesized.

Proposed Anticancer Mechanism

Many 1,2,4-triazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as various kinases or enzymes like aromatase.[5] A plausible mechanism could involve the inhibition of a signaling pathway crucial for cell cycle progression, leading to apoptosis.

Hypothesized Anticancer Signaling Pathway

Proposed Antimicrobial Mechanism

For antimicrobial activity, particularly in the context of anti-tubercular effects, some triazole derivatives have been shown to target essential enzymes in the pathogen's metabolic pathways. For instance, inhibition of β-ketoacyl ACP synthase I (KasA), an enzyme crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis, has been identified as a target for some 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols.[12]

Hypothesized Anti-Tubercular Mechanism

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the biological activities of its analogs, this compound is predicted to possess significant antimicrobial, antifungal, and anticancer properties. The experimental protocols and potential mechanisms of action detailed in this guide provide a solid foundation for future research.

Further investigation should focus on the synthesis and purification of this compound to enable a thorough evaluation of its biological activities. Subsequent studies should aim to elucidate its precise mechanism of action, conduct structure-activity relationship (SAR) studies to optimize its potency and selectivity, and assess its in vivo efficacy and safety profile.

References

- 1. Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. botanyjournals.com [botanyjournals.com]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistnotes.com [chemistnotes.com]

- 9. atcc.org [atcc.org]

- 10. texaschildrens.org [texaschildrens.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4 H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of the novel heterocyclic compound, 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, a comprehensive review of structurally related 1,2,4-triazole-3-thiol derivatives allows for the extrapolation of its likely biological activities and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a summary of potential antimicrobial and anticancer targets, relevant quantitative data from analogous compounds, detailed experimental protocols for biological evaluation, and visualizations of key signaling pathways and experimental workflows.

Introduction

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of therapeutic applications, including antifungal, antiviral, and anticancer agents.[1] The incorporation of a thiol group at the 3-position and various substitutions at the 4- and 5-positions can significantly modulate the biological activity of the triazole ring.[2] The subject of this guide, this compound, possesses key structural features—an allyl group at the N4 position, a fluorophenyl ring at the C5 position, and a thiol group at the C3 position—that suggest a high potential for biological activity. The presence of a fluorine atom, in particular, is a common strategy in drug design to enhance metabolic stability and binding affinity.[3]

Based on the extensive body of research on analogous compounds, the primary potential therapeutic applications for this molecule are in the fields of antimicrobial and anticancer therapy.

Potential Therapeutic Targets and Mechanisms of Action

The biological activity of 1,2,4-triazole-3-thiol derivatives is diverse, stemming from their ability to interact with various enzymes and cellular pathways.[2]

Antimicrobial Targets

Derivatives of 1,2,4-triazole-3-thiol have consistently demonstrated significant activity against a broad spectrum of bacteria and fungi.[4][5]

-

Bacterial Targets: Molecular docking studies on Schiff bases derived from 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione suggest potential inhibitory activity against key bacterial enzymes essential for survival.[3] These include:

-

Topoisomerase IV: Crucial for DNA replication and chromosome segregation in bacteria.

-

D-Alanyl-D-Alanine Ligase (Ddl): Involved in the synthesis of the bacterial cell wall peptidoglycan.

-

Dihydrofolate Reductase (DHFR): A key enzyme in the folic acid synthesis pathway, necessary for nucleotide synthesis.

-

-

Antifungal Targets: The primary mechanism of action for many azole-based antifungal drugs is the inhibition of Lanosterol 14α-demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

-

Anti-tubercular Targets: A study on a structurally similar compound, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, identified β-ketoacyl ACP synthase I (KasA) as a potential cellular target in Mycobacterium tuberculosis.[6] KasA is a critical enzyme in the mycolic acid biosynthesis pathway, which is unique to mycobacteria and essential for their cell wall structure.[6]

Anticancer Targets

The antiproliferative activity of 1,2,4-triazole derivatives has been demonstrated against various human cancer cell lines.[7][8]

-

p53-MDM2 Interaction: A promising strategy in cancer therapy is the restoration of the p53 tumor suppressor function. Some 1,2,4-triazole-3-thiol derivatives have been designed to inhibit the interaction between p53 and its negative regulator, MDM2.[8] By blocking this interaction, these compounds can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[8]

-

Kinase Inhibition: Small-molecule kinase inhibitors are a major class of anticancer drugs. The 1,2,4-triazole scaffold can act as a pharmacophore that interacts with the ATP-binding site of various kinases, which are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

Quantitative Data from Structurally Related Compounds

While specific data for this compound is not available, the following tables summarize the biological activities of analogous compounds, providing a benchmark for potential efficacy.

Table 1: Antimicrobial Activity of 1,2,4-Triazole-3-thiol Derivatives

| Compound/Derivative | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Schiff base of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione (RO4) | Candida albicans | MIC | 62.5 µg/mL | [3] |

| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivative | Bacillus subtilis | MIC | 31.25 µg/mL | [5] |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | MIC | 5.5 µg/mL | [6] |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR M. tuberculosis | MIC | 11 µg/mL |[6] |

Table 2: Anticancer Activity of 1,2,4-Triazole-3-thiol Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| (E)-4-((4-(benzylideneamino)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2H-chromen-2-one (112c) | HCT 116 (Colon) | IC₅₀ | 4.363 | [7] |

| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h) | A549 (Lung) | IC₅₀ | 3.854 | [8] |

| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h) | U87 (Glioblastoma) | IC₅₀ | 4.151 | [8] |

| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h) | HL60 (Leukemia) | IC₅₀ | 17.522 |[8] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of analogous 1,2,4-triazole-3-thiol derivatives.

Synthesis of this compound

A plausible synthetic route, based on established methods for similar compounds, is as follows:[3]

-

Step 1: Synthesis of Potassium 2-(4-fluorobenzoyl)hydrazine-1-carbodithioate: 4-fluorobenzoic acid hydrazide is dissolved in absolute ethanol containing a molar equivalent of potassium hydroxide. The solution is cooled to 0-5°C, and carbon disulfide is added dropwise with stirring. The resulting precipitate is filtered, washed with ether, and dried.

-

Step 2: Synthesis of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: The potassium salt from Step 1 is refluxed with an excess of hydrazine hydrate in water for several hours. After cooling, the solution is acidified with dilute hydrochloric acid to precipitate the product, which is then filtered, washed with water, and recrystallized from ethanol.

-

Step 3: Synthesis of this compound: The product from Step 2 is reacted with allyl bromide in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., potassium carbonate) under reflux to yield the final N-allyl product.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Microtiter Plates: The test compound is dissolved in dimethyl sulfoxide (DMSO) and serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The test compound is dissolved in DMSO and serially diluted in cell culture medium. The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals formed by metabolically active cells.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the potential therapeutic applications of this compound.

Caption: Potential antifungal mechanism via inhibition of CYP51 in the ergosterol pathway.

Caption: Anticancer mechanism via inhibition of the p53-MDM2 interaction.

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Conclusion

While this compound remains a novel compound with limited specific data, the wealth of information on structurally similar 1,2,4-triazole-3-thiol derivatives provides a strong foundation for predicting its therapeutic potential. The most promising avenues for investigation lie in its potential as an antimicrobial agent—targeting bacterial enzymes like topoisomerase IV or fungal CYP51—and as an anticancer agent, potentially through the inhibition of the p53-MDM2 interaction or other cellular kinases. The experimental protocols and data presented in this guide offer a robust framework for the future evaluation and development of this and other related compounds. Further in vitro and in vivo studies are essential to validate these potential therapeutic targets and to establish a comprehensive pharmacological profile.

References

- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Istanbul University Press [iupress.istanbul.edu.tr]

A Comprehensive Technical Review of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and its Analogs: Synthesis, and Potential Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth literature review of the synthesis, characterization, and potential biological activities of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. Due to the limited availability of data for this specific compound, this review extends to closely related 4,5-disubstituted-1,2,4-triazole-3-thiol analogs to offer a comprehensive understanding of this chemical class. The document details established synthetic methodologies, summarizes key quantitative data from analogous compounds in structured tables, and outlines common experimental protocols for evaluating their biological significance. Furthermore, this guide incorporates visual diagrams generated using Graphviz to illustrate synthetic pathways and logical workflows, providing a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring can significantly modulate the biological profile of these compounds. The target compound of this review, this compound, combines the functionalities of an allyl group, a fluorophenyl moiety, and a triazole-thiol core, suggesting a potential for interesting biological activities. This guide aims to provide a thorough overview of the available scientific literature pertinent to this compound and its structural analogs.

Synthesis

While a specific synthetic procedure for this compound has not been detailed in the reviewed literature, the synthesis of analogous 4,5-disubstituted-1,2,4-triazole-3-thiols generally follows a well-established pathway. The most common method involves the base-catalyzed intramolecular cyclization of a corresponding 1,4-disubstituted thiosemicarbazide.

A general synthetic scheme is presented below:

Figure 1: General synthetic pathway for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Experimental Protocol: General Synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols[1][2]

-

Synthesis of Acid Hydrazide: The corresponding ester (e.g., methyl-4-fluorobenzoate) is refluxed with hydrazine hydrate in a suitable solvent like ethanol for several hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). Upon cooling, the resulting acid hydrazide precipitates and is collected by filtration, washed with cold water, and dried.

-

Synthesis of 1,4-disubstituted Thiosemicarbazide: The synthesized acid hydrazide is dissolved in ethanol, and an equimolar amount of the appropriate isothiocyanate (e.g., allyl isothiocyanate) is added. The mixture is refluxed for several hours. After cooling, the precipitated thiosemicarbazide is filtered, washed with ethanol, and dried.

-

Cyclization to 4,5-disubstituted-4H-1,2,4-triazole-3-thiol: The thiosemicarbazide intermediate is suspended in an aqueous solution of a base, such as sodium hydroxide (e.g., 2N NaOH), and refluxed for several hours. The reaction mixture is then cooled and acidified with a dilute acid (e.g., HCl) to precipitate the triazole-3-thiol. The crude product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure compound.

Characterization Data of Analogous Compounds

Specific characterization data for this compound is not available. However, the following tables summarize typical spectral data for closely related analogs.

Table 1: 1H-NMR Spectral Data of Analogous 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols

| Compound | Ar-H (ppm) | Allyl-H (ppm) | SH/NH (ppm) | Solvent | Reference |

| 4-allyl-5-pyridin-4-yl-4H-[1][2][3]triazole-3-thiol | 7.88 (d), 8.74 (d) | 4.08 (t), 4.83 (dd), 5.12 (dd), 5.80 (dq) | 10.44 (br) | DMSO-d6 | [1] |

| 5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | 6.95-7.25 (m) | - | 13.06 (s) | Not Specified | [4] |

| 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | 6.94-7.42 (m) | - | 12.96 (s) | Not Specified | [4] |

Table 2: IR Spectral Data of Analogous 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols (cm-1)

| Compound | N-H | S-H | C=N | N-C=S | Reference |

| 4-allyl-5-pyridin-4-yl-4H-[1][2][3]triazole-3-thiol | 3251-3205 | - | 1624 | 1258 | [1] |

| 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | 3321, 3250 | 2575 | 1604 | 1535, 1260, 1054, 948 | [4] |

| 5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | 3344, 3282 | 2570 | 1606 | 1538, 1260, 1050, 950 | [4] |

Potential Biological Activities and Experimental Protocols

Derivatives of 1,2,4-triazole-3-thiol are known to possess a wide array of biological activities.[3][5] While no specific biological data exists for this compound, this section outlines the common biological screenings performed on analogous compounds and their general protocols.

Antimicrobial Activity

Many 1,2,4-triazole-3-thiol derivatives have been evaluated for their antibacterial and antifungal properties.[6][7][8]

-

Preparation of Media: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared, sterilized, and poured into sterile Petri plates.

-

Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism.

-

Well Preparation: Wells of a specific diameter are punched into the agar.

-

Application of Test Compound: A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

-

Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. Standard antibiotics and antifungals are used as positive controls.

Figure 2: Workflow for antimicrobial screening using the agar well diffusion method.

Anticancer Activity

Several studies have reported the cytotoxic effects of 1,2,4-triazole-3-thiol derivatives against various cancer cell lines.[9][10][11]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 (concentration required to inhibit 50% of cell growth) is determined.

Antioxidant Activity

The antioxidant potential of 1,2,4-triazole-3-thiol derivatives is often assessed using in vitro radical scavenging assays.[9][12]

-

Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

-

Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is then determined.

Enzyme Inhibition

Certain 1,2,4-triazole-3-thiol derivatives have been investigated as inhibitors of various enzymes, such as lipoxygenase.[13][14]

-

Enzyme and Substrate Preparation: Solutions of lipoxygenase enzyme and its substrate (e.g., linoleic acid) are prepared in a suitable buffer.

-

Reaction Mixture: The test compound at various concentrations is pre-incubated with the enzyme solution.

-

Initiation of Reaction: The reaction is initiated by adding the substrate.

-

Monitoring Activity: The formation of the product (hydroperoxides) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time using a spectrophotometer.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion

While direct experimental data on this compound is currently scarce in the public domain, the extensive literature on its structural analogs provides a strong foundation for future research. The synthetic routes are well-established, and a variety of robust protocols are available to screen for potential biological activities, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory effects. The presence of the allyl and fluorophenyl moieties suggests that this compound could exhibit unique biological properties worthy of investigation. This technical guide serves as a comprehensive resource to facilitate further exploration of this promising class of heterocyclic compounds by providing a consolidated overview of synthetic strategies, characterization data of related molecules, and detailed experimental protocols for biological evaluation. Researchers are encouraged to use the methodologies outlined herein to synthesize and evaluate the specific biological profile of this compound.

References

- 1. 4-ALLYL-5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]

- 2. 4-ALLYL-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]

- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. Istanbul University Press [iupress.istanbul.edu.tr]

- 8. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 13. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 1,2,4-Triazole-3-thiol Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole-3-thiol core is a pivotal heterocyclic scaffold in modern medicinal chemistry, forming the backbone of a multitude of therapeutic agents. Its unique structural features, including the tautomeric thiol/thione functionality and the triazole ring's capacity for hydrogen bonding and metabolic stability, have rendered it a privileged structure in drug discovery. This technical guide provides a comprehensive exploration of the discovery and historical development of 1,2,4-triazole-3-thiol compounds, offering insights into their synthesis, foundational properties, and the evolution of their biological significance.

The Dawn of Triazole Chemistry: A Historical Perspective

The journey into the world of 1,2,4-triazoles began in the late 19th century. In 1885, Swedish chemist J. A. Bladin reported the first synthesis of a 1,2,4-triazole derivative, laying the groundwork for the exploration of this new class of heterocyclic compounds. The early 20th century witnessed the development of fundamental synthetic methodologies that became the bedrock of triazole chemistry.

Two seminal named reactions, the Pellizzari reaction (1911) and the Einhorn-Brunner reaction (1905, expanded in 1914), provided routes to the 1,2,4-triazole core, albeit not initially targeting the thiol derivatives. These methods, involving the condensation of amides with acylhydrazides or imides with hydrazines respectively, were crucial in establishing the fundamental chemistry of the triazole ring system.

Caption: The Pellizzari Reaction for 1,2,4-triazole synthesis.

Caption: The Einhorn-Brunner Reaction for 1,2,4-triazole synthesis.

Emergence of the 1,2,4-Triazole-3-thiol Core

While the Pellizzari and Einhorn-Brunner reactions were significant for the broader class of 1,2,4-triazoles, the specific introduction of the thiol/thione group at the 3-position is most commonly achieved through the cyclization of thiosemicarbazide derivatives. The precise "discovery" of the parent 1,2,4-triazole-3-thiol is not attributed to a single breakthrough publication but rather appears to have evolved from the systematic investigation of thiosemicarbazide chemistry in the early 20th century.

The most reliable and well-documented early synthesis of the unsubstituted 1,2,4-triazole-3(5)-thiol is a testament to this evolutionary process, showcasing a straightforward and efficient pathway that remains a cornerstone of its production today.

Caption: General synthesis of 1,2,4-triazole-3-thiols from thiosemicarbazides.

Physicochemical Properties of Early 1,2,4-Triazole-3-thiol Compounds

The early characterization of 1,2,4-triazole-3-thiol and its simple derivatives laid the foundation for understanding their chemical behavior. The parent compound exists in a tautomeric equilibrium between the thiol and thione forms, a feature that significantly influences its reactivity and biological interactions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| 1H-1,2,4-Triazole-3-thiol | C₂H₃N₃S | 101.13 | 221-224 | Soluble in hot water.[1] |

| 5-Phenyl-4H-1,2,4-triazole-3-thiol | C₈H₇N₃S | 177.23 | 255-257 | - |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | C₈H₈N₄S | 192.24 | 202-204 | - |

Early Investigations into Biological Activity

| Compound | Biological Activity | Organism(s) | Observations |

| 5-Phenyl-1H-1,2,4-triazole-3-thiol | Antibacterial | Staphylococcus aureus | Showed activity against Gram-positive bacteria.[2] |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Antibacterial, Antifungal | Various bacteria and fungi | Schiff bases of this core showed promising antimicrobial activities.[3][4] |

Key Experimental Protocols: Historical Synthesis

The following protocols are based on established and historically significant methods for the synthesis of the 1,2,4-triazole-3-thiol core and a key derivative.

Protocol 1: Synthesis of 1H-1,2,4-Triazole-3(5)-thiol

This procedure is adapted from a well-established method published in Organic Syntheses.

Step A: Preparation of 1-Formyl-3-thiosemicarbazide

-

In a suitable flask, heat 400 mL of 90% formic acid on a steam bath for 15 minutes.

-

Add 182 g (2 moles) of thiosemicarbazide to the hot formic acid and swirl until dissolved.

-

Continue heating on the steam bath for 30 minutes. Crystalline 1-formyl-3-thiosemicarbazide will typically separate during this time.

-

Add 600 mL of boiling water to the reaction mixture to form a milky solution and filter through a fluted filter paper.

-

Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours.

-

Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry. The expected yield is 170–192 g (71–81%) with a melting point of 177–178 °C (with decomposition).

Step B: Cyclization to 1,2,4-Triazole-3(5)-thiol

-

Dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water in a 2-L round-bottomed flask.

-

Heat the solution on a steam bath for 1 hour.

-

Cool the solution in an ice bath for 30 minutes and then cautiously add 150 mL of concentrated hydrochloric acid.

-

Continue cooling the reaction mixture in an ice bath for 2 hours to facilitate the precipitation of the product.

-

Collect the crude 1,2,4-triazole-3(5)-thiol by suction filtration.

-

For purification, dissolve the thiol in 300 mL of boiling water and filter the hot solution.

-

Cool the filtrate in an ice bath for 1 hour to recrystallize the product.

-

Collect the purified 1,2,4-triazole-3(5)-thiol by suction filtration and air-dry. The expected yield is 108–123 g (72–81%) with a melting point of 220–222 °C.

Protocol 2: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol is a generalized method based on common literature procedures.[4]

Step A: Synthesis of Potassium dithiocarbazinate

-

Synthesize benzoic acid hydrazide from the corresponding ester and hydrazine hydrate.

-

React the benzoic acid hydrazide with carbon disulfide in a solution of alkali (e.g., potassium hydroxide) in ethanol to yield the potassium dithiocarbazinate salt.

Step B: Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

-

Prepare the basic nucleus, 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol, by the cyclization of the potassium dithiocarbazinate salt with hydrazine hydrate.[4]

Conclusion

The discovery and development of 1,2,4-triazole-3-thiol compounds represent a significant chapter in the history of heterocyclic and medicinal chemistry. From the initial synthesis of the parent 1,2,4-triazole ring in the late 19th century to the elucidation of efficient synthetic routes to the 3-thiol derivatives, the journey has been marked by a continuous quest for novel structures with potent biological activities. The foundational work on their synthesis and the early observations of their antimicrobial properties paved the way for the extensive research that has solidified the 1,2,4-triazole-3-thiol scaffold as a cornerstone of modern drug discovery. This guide serves as a testament to the enduring importance of this versatile heterocyclic core and a valuable resource for researchers continuing to explore its vast therapeutic potential.

References

In-Depth Technical Guide on the Preliminary Cytotoxicity of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and Related Analogues

Disclaimer: As of December 2025, publicly accessible research databases and scientific literature do not contain specific preliminary cytotoxicity data for the compound 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. The information presented in this guide is based on studies conducted on structurally related 1,2,4-triazole derivatives, which serve as a valuable proxy for understanding the potential biological activity of this class of compounds.

Introduction to 1,2,4-Triazole Derivatives in Oncology

The 1,2,4-triazole scaffold is a prominent heterocyclic core in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties.[1] Derivatives of 1,2,4-triazole are known to exhibit a range of biological effects by interacting with various cellular targets.[2] Their mechanisms of action often involve the inhibition of key enzymes, interference with cell signaling pathways, and induction of apoptosis (programmed cell death).[3][4] The structural flexibility of the triazole ring allows for extensive modification, enabling the development of compounds with enhanced potency and selectivity against cancer cells.[3] This guide summarizes the available cytotoxicity data for several 1,2,4-triazole-3-thiol analogues and provides detailed experimental protocols relevant to the assessment of such compounds.

Quantitative Cytotoxicity Data of Related 1,2,4-Triazole Derivatives

The in vitro cytotoxic activity of various 1,2,4-triazole derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit cell viability by 50%, is a standard metric for cytotoxicity.[5] The data below, collated from several studies, highlights the potential of this chemical class as anticancer agents.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,2,4-Triazole-N-arylamide Hybrids | MDA-MB-231 (Breast) | 3.61 | [6] |

| 1,2,4-Triazole-3-thiol Derivative | MDA-MB-231 (Breast) | 4.5 | [6] |

| 1,2,4-Triazole-linked Thiourea Conjugate | MDA-MB-231 (Breast) | 9.28 | [6] |

| N'-(2-oxoindolin-3-ylidene)-2-((...))acetohydrazide | IGR39 (Melanoma) | 2-17 (range) | [7] |

| Hydrazone bearing 5-fluoro-2-oxindole moiety | IGR39 (Melanoma) | Potent Activity | [7] |

| 1,2,3-Triazole Derivatives | HeLa, MCF-7, A549 | 1-10 (range) | [1] |

| 4H-1,2,4-Triazole Derivatives (Chlorinated) | HeLa (Cervical) | 3.2 | [8] |

| Fused Acridine-1,2,4-Triazole Hybrids | Lung, Breast, Melanoma, Colon | Strong Activity | [2] |

| 3-alkylsulfanyl-1,2,4-triazole derivatives | Breast, Lung, Ovarian | Moderate to Promising | [2] |

Experimental Protocols for Cytotoxicity Assessment

The following sections detail a generalized methodology for determining the in vitro cytotoxicity of a novel compound, based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][7]

Principle of the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan product.[1] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[9] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[7]

Materials and Reagents

-

Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Test compound (e.g., this compound)

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT reagent (5 mg/mL in sterile PBS)[10]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)[6]

-

96-well flat-bottom sterile microplates[6]

-

Microplate reader (spectrophotometer)

Experimental Procedure

-

Cell Seeding:

-

Harvest cells from culture flasks during their logarithmic growth phase.

-

Perform a cell count to determine cell density.

-

Seed the cells into a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells per well) in 100 µL of complete culture medium.[10]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Create a series of serial dilutions of the compound in culture medium to achieve the desired final concentrations.[10]

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with DMSO) and a blank control (medium only).[6]

-

Incubate the plate for a specified treatment period (e.g., 24, 48, or 72 hours).[6]

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of the MTT stock solution (5 mg/mL) to each well.[10][11]

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[10]

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[11]

-

Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[10][11]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability percentage against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value by performing a non-linear regression analysis on the dose-response curve.[12]

-

Visualizations: Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the key steps in a typical MTT-based cytotoxicity assay.

Caption: Workflow of the MTT cytotoxicity assay.

Potential Signaling Pathway: Intrinsic Apoptosis

Many anticancer agents, including heterocyclic compounds like triazoles, exert their cytotoxic effects by inducing apoptosis. The intrinsic (or mitochondrial) pathway is a common mechanism. The diagram below provides a simplified overview of this signaling cascade.

Caption: Simplified intrinsic apoptosis signaling pathway.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. isres.org [isres.org]

- 3. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clyte.tech [clyte.tech]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. scispace.com [scispace.com]

- 9. clyte.tech [clyte.tech]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Disclaimer: Publicly available scientific literature and databases did not yield specific quantitative solubility data for 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. The following guide provides a general framework for determining the solubility of this compound, including standardized experimental protocols and a representative data presentation format. The quantitative data presented herein is hypothetical and serves illustrative purposes.

Introduction

This compound is a heterocyclic compound belonging to the triazole class, which is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3] The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and therapeutic efficacy. This guide outlines the methodologies for determining the solubility of the title compound in various solvents, catering to researchers, scientists, and professionals in drug development.

General Solubility Characteristics of 1,2,4-Triazoles

Derivatives of 1,2,4-triazole exhibit a range of solubilities depending on their substituents. Generally, the triazole ring, with its nitrogen atoms, can participate in hydrogen bonding, which influences its solubility in polar solvents.[4] The solubility of 1H-1,2,4-triazole itself is noted to be moderate in water and soluble in organic solvents such as ethanol, methanol, and acetone.[4] The solubility is also temperature-dependent, typically increasing with a rise in temperature.[4] The introduction of a lipophilic 4-fluorophenyl group and an allyl group to the triazole thiol core of the target compound suggests that its solubility in nonpolar organic solvents might be enhanced compared to simpler triazoles.

Data Presentation: Representative Solubility Data

The following table illustrates how experimentally determined solubility data for this compound could be presented.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Data not available | Shake-Flask |

| Acetone | 25 | Data not available | Data not available | Shake-Flask |

| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask |

| n-Hexane | 25 | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |

| Water (pH 7.4) | 37 | Data not available | Data not available | Shake-Flask |

| Ethanol | 37 | Data not available | Data not available | Shake-Flask |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values for this compound.

Experimental Protocols